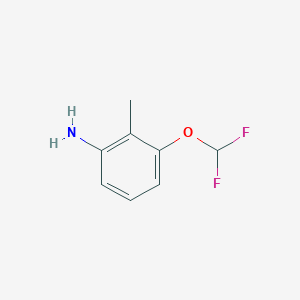

3-(Difluoromethoxy)-2-methylaniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(difluoromethoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-5-6(11)3-2-4-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBSFMJFKKVQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154695-47-2 | |

| Record name | 3-(difluoromethoxy)-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Difluoromethoxy 2 Methylaniline

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The aromatic ring of 3-(difluoromethoxy)-2-methylaniline is activated towards electrophilic aromatic substitution by the strongly electron-donating amino group. The methyl group provides additional activation, while the difluoromethoxy group, with its electron-withdrawing nature, has a deactivating effect. The directing effects of these substituents determine the regioselectivity of incoming electrophiles.

Nitration: The direct nitration of anilines can be complex, often leading to oxidation products and a mixture of isomers. In strongly acidic conditions, the amino group is protonated to form an anilinium ion, which is a meta-directing group. stackexchange.com To achieve selective nitration, the amino group is typically protected, for instance, by acetylation. For this compound, the directing effects of the substituents would favor substitution at the positions ortho and para to the amino group. However, the position between the methyl and difluoromethoxy groups is sterically hindered. Therefore, nitration is most likely to occur at the para position relative to the amino group. Copper-catalyzed nitration of protected anilines using nitric acid has been reported as a milder alternative to traditional methods. chemistryviews.org

Sulfonation: Similar to nitration, sulfonation of anilines is often carried out on the protected amine. The reaction with fuming sulfuric acid would likely yield the para-substituted sulfonic acid derivative as the major product, driven by the directing influence of the amino and methyl groups.

Halogenation: The halogenation of anilines is a facile reaction that can lead to polyhalogenated products if not controlled. For this compound, selective monohalogenation can be achieved using milder halogenating agents. For instance, bromination of similarly substituted anilines has been shown to be regioselective. google.comgoogle.com The primary site of halogenation would be the position para to the amino group. Studies on the chlorination of 2-methylaniline have shown that reaction conditions can be optimized to favor para-chlorination. beilstein-journals.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration (with protection) | HNO₃, H₂SO₄ | 4-Nitro-3-(difluoromethoxy)-2-methylaniline |

| Sulfonation (with protection) | Fuming H₂SO₄ | 4-Amino-2-(difluoromethoxy)-3-methylbenzenesulfonic acid |

| Bromination | Br₂, mild conditions | 4-Bromo-3-(difluoromethoxy)-2-methylaniline |

| Chlorination | CuCl₂, ionic liquid | 4-Chloro-3-(difluoromethoxy)-2-methylaniline beilstein-journals.org |

Redox Chemistry of the Aniline (B41778) Moiety and Fluorinated Substituents

The aniline moiety is susceptible to oxidation, while the difluoromethoxy group is generally stable under common redox conditions. The redox chemistry of this compound is therefore centered on the transformations of the amino group.

The oxidation of anilines can lead to a variety of products, including quinones. organicreactions.org The oxidation of this compound would likely proceed through the formation of a quinone imine, which can then be hydrolyzed to the corresponding benzoquinone. The presence of the methyl group on the ring influences the structure of the resulting quinone. The oxidation of substituted anilines is a key step in the synthesis of various biologically active compounds and dyes. The redox potentials of substituted anilines are influenced by the electronic properties of the substituents, with electron-donating groups facilitating oxidation. nih.gov Computational studies have been used to predict the one-electron oxidation potentials of substituted anilines in aqueous solutions. umn.eduacs.org

While the amino group is already in a reduced state, reactions involving the aromatic ring can be considered. The catalytic hydrogenation of the aromatic ring of anilines is possible but requires harsh conditions. More relevant are reductive amination reactions if the aniline were to be transformed into an imine or a related functional group.

Reaction Kinetics and Thermodynamic Considerations in Fluorinated Aniline Transformations

The presence of fluorine atoms in the difluoromethoxy group can significantly influence the reaction kinetics and thermodynamics of transformations involving this compound. The strong electron-withdrawing nature of fluorine can affect the stability of reaction intermediates and transition states. rsc.org For instance, in electrophilic aromatic substitution, the deactivating effect of the difluoromethoxy group will likely slow down the reaction rate compared to a non-fluorinated analogue. The kinetics of aniline polymerization have been shown to be drastically affected by the presence of fluoride (B91410) ions. sapub.org

Catalytic Transformations Involving Difluoromethoxy-Substituted Systems

Difluoromethoxy-substituted anilines can participate in various catalytic transformations, particularly those involving the formation of carbon-carbon and carbon-heteroatom bonds. Visible light photoredox catalysis has emerged as a powerful tool for the difluoromethylation and difluoromethoxylation of aromatic compounds. mdpi.comnih.govnih.gov These methods often proceed under mild conditions and tolerate a wide range of functional groups.

The aniline moiety can be a versatile handle for cross-coupling reactions. For instance, the amino group can be converted to a diazonium salt, which can then undergo Sandmeyer-type reactions. Furthermore, photocatalytic methods have been developed for the fluoroalkylation of aniline derivatives. conicet.gov.aracs.org

Table 2: Examples of Catalytic Transformations

| Reaction Type | Catalyst/Conditions | Potential Application |

|---|---|---|

| C-H Difluoromethoxylation | Visible light photoredox catalysis nih.gov | Introduction of additional OCF₂H groups |

| Perfluoroalkylation | Rose Bengal, visible light conicet.gov.ar | Synthesis of perfluoroalkylated derivatives |

| C-H Difluoromethylation | Visible light photoredox catalysis mdpi.comnih.gov | Introduction of CF₂H groups |

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of this compound, the aniline functionality and the aromatic ring are potential sites for such transformations. The amino group can direct ortho-lithiation or be transformed into a more reactive group, such as a halide or triflate, to participate in cross-coupling.

However, specific studies detailing the metal-catalyzed cross-coupling reactions of this compound are not extensively documented in publicly available research. Generally, aniline derivatives are known to participate in a variety of coupling reactions, including Buchwald-Hartwig amination, Suzuki coupling, and Heck coupling, after appropriate functionalization. The electronic and steric influence of the ortho-methyl and meta-difluoromethoxy substituents would play a crucial role in the regioselectivity and efficiency of these reactions.

Role of Catalysts in Selective Functionalization

The selective functionalization of a molecule with multiple reactive sites, such as this compound, is a key challenge in organic synthesis. Catalysts, particularly those based on transition metals, are instrumental in achieving high selectivity. For instance, the choice of metal (e.g., palladium, copper, nickel), ligand, and reaction conditions can direct the reaction to a specific position on the aromatic ring or to the amino group. nih.gov

Visible light photoredox catalysis has emerged as a mild and efficient method for the functionalization of aromatic compounds. nih.gov This technique could potentially be applied to the selective functionalization of this compound, for example, in C-H functionalization reactions. The electronic nature of the difluoromethoxy and methyl groups would influence the site of such reactions.

Table 1: Potential Catalytic Systems for Selective Functionalization

| Catalytic System | Potential Transformation | Regioselectivity |

| Palladium(0) with Buchwald ligands | C-N bond formation at the aniline nitrogen | N-functionalization |

| Palladium(0) with phosphine (B1218219) ligands | C-C bond formation (e.g., Suzuki, Heck) | Dependent on pre-functionalization |

| Copper(I) catalysts | C-O or C-S bond formation | Dependent on directing groups |

| Nickel(II) catalysts | Cross-electrophile coupling | Dependent on coupling partners |

| Ruthenium or Iridium photoredox catalysts | C-H functionalization | Electronically and sterically directed |

Analysis of Chemical Stability and Decomposition Products in Reaction Environments

The chemical stability of this compound under various reaction conditions is a critical factor for its application in multi-step syntheses. The difluoromethoxy group is generally considered to be chemically robust. However, under strongly acidic or basic conditions, or at high temperatures, decomposition pathways may become accessible.

Potential decomposition pathways could involve the cleavage of the ether bond of the difluoromethoxy group or degradation of the aniline moiety. The identification of decomposition products is crucial for optimizing reaction conditions and minimizing byproduct formation. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be essential for the characterization of any degradation products. At present, specific studies on the decomposition of this compound are not detailed in the available literature.

Mechanistic Elucidation of Difluoromethylation and Fluoroalkylation Processes

The introduction of difluoromethyl and other fluoroalkyl groups into organic molecules is a key strategy in medicinal and agricultural chemistry. researchgate.net While this compound already contains a difluoromethoxy group, understanding the mechanisms of further fluoroalkylation reactions on this scaffold is of interest.

Mechanistic studies of such processes often involve a combination of experimental techniques (e.g., kinetic studies, radical trapping experiments) and computational modeling. nih.gov For instance, radical-mediated pathways are common in many fluoroalkylation reactions. researchgate.net The generation of a difluoromethyl radical, which could then add to the aromatic ring of this compound, is a plausible mechanistic step. The regioselectivity of such an addition would be governed by the electronic and steric effects of the existing substituents.

Applications of 3 Difluoromethoxy 2 Methylaniline in Advanced Organic Synthesis

Utility as a Versatile Building Block in Complex Molecule Construction

The strategic placement of the difluoromethoxy and methyl groups on the aniline (B41778) ring of 3-(Difluoromethoxy)-2-methylaniline provides a unique platform for the construction of intricate molecular architectures. The amino group serves as a key functional handle for a variety of chemical transformations, including diazotization, acylation, and alkylation reactions. These reactions allow for the introduction of diverse functionalities and the formation of new carbon-nitrogen and carbon-carbon bonds, which are fundamental steps in the assembly of complex target molecules.

The presence of the difluoromethoxy group significantly influences the electronic properties of the aromatic ring, thereby affecting its reactivity and the properties of the resulting molecules. This fluorinated moiety can enhance metabolic stability and lipophilicity, which are desirable characteristics in the design of bioactive compounds. nih.gov The methyl group provides an additional point of differentiation and can influence the conformational preferences of the final products.

Precursors for Diverse Heterocyclic Compound Syntheses

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as an excellent starting material for their synthesis. The aniline functionality can readily participate in cyclization reactions to form a wide array of heterocyclic systems.

For instance, through condensation reactions with dicarbonyl compounds or their equivalents, it is possible to construct various nitrogen-containing heterocycles. The difluoromethyl group is a key component in a number of modern succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. nih.gov The synthesis of meta-hetarylanilines has been achieved from heterocycle-substituted 1,3-diketones, demonstrating the utility of substituted anilines in creating complex heterocyclic structures. beilstein-journals.org

The resulting heterocyclic compounds, bearing the difluoromethoxy-2-methylphenyl substituent, are of significant interest for the development of new pharmaceuticals and agrochemicals with potentially enhanced biological activity and improved physicochemical properties.

Development of Novel Organofluorine Compounds with Tailored Properties

The introduction of fluorine atoms or fluorine-containing groups into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The difluoromethoxy group (OCF2H) is particularly noteworthy due to its unique combination of high electronegativity and lipophilicity. nih.gov

The synthesis of compounds containing the difluoromethoxy group has been a focus of research, with visible-light photoredox catalysis emerging as a powerful tool for creating these valuable functional groups. nih.gov The use of this compound as a building block allows for the direct incorporation of the OCF2H group into larger, more complex structures. This strategy is crucial for the rational design of novel organofluorine compounds with specific, tailored properties for applications in drug discovery and materials science. nih.gov

Intermediate in the Synthesis of Agrochemicals

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of agrochemicals, particularly fungicides. The difluoromethylpyrazolecarboxamide motif is present in several top-selling succinate dehydrogenase inhibitor (SDHI) fungicides. nih.gov

A prominent example is the fungicide Boscalid, which is used to control a broad spectrum of fungal pathogens in various crops. nsf.govscribd.comshd-pub.org.rsrsc.orggoogle.com The synthesis of Boscalid often involves the coupling of a substituted aniline with a pyridine (B92270) carboxylic acid derivative. While many synthetic routes to Boscalid have been developed, the use of functionalized anilines remains a central strategy. nsf.govscribd.comshd-pub.org.rsrsc.orggoogle.com The difluoromethyl group is also a key feature in other agrochemicals like benzovindiflupyr (B602336) and isoflucypram. rhhz.net The development of efficient synthetic routes to such agrochemicals is an active area of research, with a focus on sustainable and cost-effective methods. nsf.govshd-pub.org.rs

Interactive Table: Synthesis of Boscalid

| Step | Reactants | Reagents/Catalysts | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-chloronitrobenzene, boronic acid | Pd(OAc)2/PPh3 | Nitrobiphenyl | 54% | nsf.gov |

| Nitro Reduction | Nitrobiphenyl | Carbonyl Fe powder, NH4Cl | Biphenyl amine | Not specified | nsf.gov |

| Amidation | Biphenyl amine, 2-chloronicotinyl chloride | Not specified | Boscalid | 83% (overall) | nsf.gov |

| Suzuki Cross-Coupling | 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid | Tetrakis(triphenylphosphine)palladium, Sodium carbonate | 4'-chloro-2-nitro-1,1'-biphenyl | 82% | rsc.org |

| Nitro Group Reduction | 4'-chloro-2-nitro-1,1'-biphenyl | NaBH4/CoSO4·7H2O | 2-amino-4'-chloro-1,1'-biphenyl | 79% | rsc.org |

Pharmacological and Medicinal Chemistry Research Applications

Exploration of Scaffold Potential in Drug Discovery Initiatives

The strategic design of new drug candidates often involves the use of proven molecular frameworks, or scaffolds, that are systematically modified to optimize therapeutic effects. The 3-(Difluoromethoxy)-2-methylaniline structure contains key features that make it an attractive starting point for such initiatives.

Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and bioactive compounds. researchgate.net Their prevalence is due to their synthetic accessibility and their ability to serve as a versatile scaffold for introducing diverse functionalities. acs.org The aniline ring is a core component in numerous approved drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry. However, the aniline motif is also recognized as a potential "structural alert," as it can undergo metabolic bioactivation to form reactive metabolites, which can lead to toxicity. acs.org This dual nature has spurred significant research into creating aniline analogues and isosteres to preserve the desired biological activity while mitigating potential safety risks. acs.org

The incorporation of fluorine-containing functional groups is a widely used strategy in modern drug design to enhance a molecule's pharmacological profile. researchgate.net The difluoromethoxy group (-OCHF₂) is a particularly valuable substituent used to modulate the properties of a parent compound. nih.govnih.gov

The introduction of a difluoromethoxy group can significantly influence a molecule's interaction with its biological targets in several ways:

Lipophilicity and Permeability: The -OCHF₂ group alters a molecule's lipophilicity (its ability to dissolve in fats and lipids), which is a critical factor for membrane permeability and bioavailability. mdpi.com This fine-tuning of lipophilicity can optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group more resistant to metabolic degradation compared to a standard methoxy (B1213986) group (-OCH₃). mdpi.com This increased metabolic stability can lead to a longer duration of action in the body.

Conformational Effects: The size and electronegativity of the difluoromethoxy group can influence the preferred conformation of the molecule, potentially locking it into a shape that is more favorable for binding to its biological target.

Structure-Activity Relationship (SAR) Studies of Difluoromethoxyaniline Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how specific structural modifications to a lead compound affect its biological activity. For derivatives of difluoromethoxyaniline, these studies focus on understanding the impact of the fluoroalkoxy group in comparison to other substituents.

Replacing traditional alkoxy groups (like methoxy or ethoxy) with fluoroalkoxy groups is a common tactic to improve a compound's properties. nih.gov Research on various molecular scaffolds has demonstrated that this substitution can profoundly alter biological activity, affinity, and selectivity. nih.gov

For instance, in a study of (S)-12-bromostepholidine analogues targeting the dopamine (B1211576) D1 receptor (D1R), the influence of different substituents was examined. It was found that a 1,1-difluoroethoxy group at a specific position was better tolerated for D1R antagonist activity than a propyloxy group. nih.gov This highlights that the electronic effects and steric profile of the fluoroalkoxy group can be more favorable for binding to the target than a simple alkyl ether. The introduction of fluorine can improve binding affinity and, consequently, the inhibitory activity against target enzymes. researchgate.net

Both the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups are used to enhance molecular properties, but they are not interchangeable and can impart distinct characteristics to a molecule. nih.govnih.gov The trifluoromethoxy group is generally more lipophilic and a stronger electron-withdrawing group than the difluoromethoxy group. mdpi.com

In some cases, this difference can be critical for biological activity. A comparative study on D1R antagonists revealed that an analogue with a 1,1,1-trifluoroethoxy group at the C-9 position had a significantly higher antagonist potency (IC₅₀ = 248 nM) compared to the analogue with a 1,1-difluoroethoxy group (IC₅₀ = 1450 nM). nih.gov The researchers surmised that the increased potency was likely due to the stronger electron-withdrawing nature of the trifluoroethoxy group being better tolerated by the receptor's binding site. nih.gov

Below is a table comparing the general properties of the difluoromethoxy and trifluoromethoxy groups in the context of medicinal chemistry.

| Property | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) | Significance in Drug Design |

| Electronic Effect | Moderately electron-withdrawing | Strongly electron-withdrawing | Influences pKa, reactivity, and electronic interactions with the target protein. mdpi.comnih.gov |

| Lipophilicity (LogP) | Increases lipophilicity | Increases lipophilicity more than -OCHF₂ | Affects solubility, membrane permeability, and protein binding. mdpi.com |

| Hydrogen Bonding | The hydrogen atom can act as a weak H-bond donor. | Cannot act as an H-bond donor; oxygen can act as an H-bond acceptor. | Provides different opportunities for specific interactions within a binding site. nih.gov |

| Metabolic Stability | Generally high due to C-F bonds. | Very high metabolic stability. | Can increase the half-life and duration of action of a drug. mdpi.combohrium.com |

Investigation of Molecular Targets and Mechanism of Action

A crucial aspect of drug discovery is identifying the specific molecular targets with which a compound interacts to exert its therapeutic effect. chemikailproteomics.com For a novel scaffold like this compound, research would focus on screening it against various biologically relevant targets, such as enzymes and receptors.

While specific molecular targets for this compound itself are not documented in the reviewed literature, SAR studies on related aniline derivatives provide clues to potential applications. For example, derivatives of the dual inhibitor diflapolin, which contain a benzimidazole (B57391) subunit, have been evaluated for their inhibitory activity against soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), both of which are important targets in inflammatory diseases. nih.gov Similarly, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. nih.gov

Metabolite Identification and Reactive Metabolite Formation in Drug Candidates

The metabolic fate of drug candidates is a critical area of investigation in medicinal chemistry, as biotransformation can lead to the formation of reactive metabolites. These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, potentially triggering idiosyncratic adverse drug reactions (IADRs). canada.canih.gov Aniline and its derivatives are a well-known class of compounds that can undergo metabolic activation to form such reactive species. researchgate.netnih.gov While specific metabolism studies on this compound are not extensively available in the public domain, the metabolic pathways of structurally related aniline compounds can be used to infer its likely biotransformation and potential for reactive metabolite formation.

The primary route of metabolic activation for aniline derivatives involves the cytochrome P450 (CYP) enzyme system. canada.ca This system can catalyze N-hydroxylation to produce N-phenylhydroxylamine, a key intermediate in the formation of toxic metabolites. canada.ca Further oxidation can lead to the generation of highly reactive nitroso and quinone-imine species. nih.govwashington.edu The presence of a difluoromethoxy group at the 3-position and a methyl group at the 2-position on the aniline ring of this compound will influence its metabolic profile.

Strategies for Mitigating Reactive Metabolite Liabilities Associated with Aniline Derivatives

Structural Modification:

One of the most common approaches is to modify the chemical structure of the aniline moiety to reduce its potential for bioactivation. cresset-group.com This can be achieved through several tactics:

Steric Hindrance: Introducing bulky substituents near the amino group can sterically hinder the approach of CYP enzymes, thereby slowing down the rate of N-hydroxylation. acs.org

Electronic Modulation: Altering the electronic properties of the aromatic ring can influence the susceptibility of the aniline to oxidation. While the effect of electron-withdrawing groups can be complex, strategic placement can sometimes disfavor the formation of reactive species. nih.gov

Bioisosteric Replacement: Replacing the aniline ring with a bioisostere that is less prone to metabolic activation is a powerful strategy. chem-space.com Saturated bioisosteres like aminobicyclo[1.1.1]pentane (aminoBCP) can mimic the three-dimensional structure of aniline while being metabolically more stable. chem-space.com Converting anilines to nitrogen-containing heteroarylamines, such as pyridines or pyrimidines, can also lower the formation of glutathione (B108866) (GSH) conjugates, an indicator of reactive metabolite formation. nih.gov

Redirecting Metabolism:

Another tactic is to introduce a "metabolic soft spot" into the molecule. acs.org This involves incorporating a functional group that is more readily metabolized by a non-activating pathway. This diverts metabolism away from the aniline moiety, reducing the formation of reactive intermediates.

Dose Reduction:

The following table summarizes these mitigation strategies:

| Strategy | Approach | Rationale |

| Structural Modification | Introduce bulky groups near the amine. | Sterically block CYP enzymes from accessing the site of bioactivation. acs.org |

| Modify electronic properties of the ring. | Alter the oxidation potential of the aniline moiety. nih.gov | |

| Replace aniline with a bioisostere. | Utilize a non-bioactivatable scaffold with similar pharmacological properties. cresset-group.comchem-space.com | |

| Redirecting Metabolism | Introduce a metabolic "soft spot". | Provide an alternative, non-toxic metabolic pathway to dominate clearance. acs.org |

| Dose Reduction | Enhance potency and pharmacokinetics. | Lower the therapeutic dose, thereby reducing overall metabolite exposure. nih.gov |

Ultimately, a combination of these strategies, guided by early-stage in vitro screening assays for reactive metabolite formation, is often the most effective approach to designing safer drug candidates that avoid the liabilities associated with the aniline scaffold. researchgate.net

Material Science Applications of Difluoromethoxyaniline Derivatives

Synthesis of Polymers and Coatings with Modified Properties

The presence of the difluoromethoxy group (–OCF2H) in 3-(Difluoromethoxy)-2-methylaniline is a key driver for its use in polymer synthesis. This group is known to impart a range of beneficial properties to the resulting polymers. Fluorinated polymers, in general, are recognized for their low surface energies, high insulating capabilities, and excellent resistance to chemicals, UV radiation, and water. researchgate.net The incorporation of the –OCF2H group is a modern strategy to achieve these properties.

The synthesis of polymers from aniline (B41778) derivatives typically involves oxidative polymerization or polycondensation reactions. In the case of this compound, the amino group provides a reactive site for polymerization, allowing it to be incorporated into various polymer backbones, such as polyanilines, polyimides, and polyamides. The methyl group can further influence the polymer's solubility and processing characteristics.

The resulting fluorinated polymers can be used to create coatings with exceptional durability and weatherability. researchgate.net These coatings are valuable for protecting surfaces from harsh environmental conditions. While specific research on polymers derived solely from this compound is emerging, the properties of related fluorinated polymers provide a strong indication of their potential. For instance, studies on poly(3-fluoroaniline) have shown improved thermal stability and solubility compared to the non-fluorinated polyaniline. researchgate.net The introduction of trifluoromethyl (–CF3) and trifluoromethoxy (–OCF3) groups into poly(aryl ether ketones) has been demonstrated to lower the dielectric constant and dielectric loss, which is crucial for applications in high-frequency and high-speed communication. nih.gov

Table 1: Anticipated Property Modifications in Polymers Derived from this compound

| Property | Influence of Difluoromethoxy Group | Influence of Methyl Group | Anticipated Net Effect |

| Thermal Stability | Increases due to strong C-F bonds | May slightly decrease | High thermal stability |

| Solubility | Can improve in organic solvents | Generally improves solubility | Enhanced processability |

| Dielectric Constant | Lowers due to fluorine's electronegativity | May have a minor effect | Lower dielectric constant |

| Surface Energy | Significantly lowers | Minor influence | Low surface energy, hydrophobicity |

| Chemical Resistance | Enhances resistance to chemicals | Minimal effect | Excellent chemical resistance |

This table is generated based on established principles of polymer chemistry and data from related fluorinated polymers.

Development of Specialty Fluorinated Materials and Advanced Composites

Beyond coatings, this compound is a precursor for a variety of specialty fluorinated materials and advanced composites. The unique properties imparted by the difluoromethoxy group make these materials suitable for demanding applications in electronics, aerospace, and biomedical fields. nih.gov

The development of advanced composites often involves embedding functional materials within a polymer matrix. The use of polymers derived from this compound as the matrix can lead to composites with superior performance. For example, the low dielectric constant of these polymers is highly advantageous for creating substrates for printed circuit boards and other electronic components, minimizing signal loss at high frequencies. nih.gov

Furthermore, the inherent hydrophobicity of fluorinated polymers can be leveraged to create self-cleaning surfaces and anti-fouling materials. researchgate.net In the realm of advanced composites, the enhanced thermal and chemical resistance of a polyaniline or polyimide matrix containing this compound units would be beneficial for applications in harsh industrial environments.

Research into fluorinated poly(aryl ether ketones) has shown that the introduction of fluorine-containing groups increases the free volume within the polymer structure, which contributes to a lower dielectric constant. nih.gov A similar effect can be anticipated for polymers synthesized using this compound.

Table 2: Potential Applications of Specialty Materials from this compound

| Material Type | Key Property | Potential Application |

| Low-Dielectric Polymers | Low dielectric constant and loss | High-frequency circuit boards, 5G technology |

| Hydrophobic Coatings | Low surface energy, water repellency | Self-cleaning windows, anti-icing surfaces |

| Chemically Resistant Linings | Inertness to corrosive chemicals | Linings for chemical storage tanks and pipes |

| Advanced Composites | High thermal stability, mechanical strength | Aerospace components, industrial machinery parts |

This table outlines potential applications based on the known properties of similar fluorinated materials.

Environmental Fate and Ecotoxicological Assessment of Difluoromethoxyanilines

Biodegradation Pathways and Mechanisms

The biodegradation of aromatic amines is a critical process that determines their persistence and potential for accumulation in the environment. The presence of fluorine atoms can significantly influence the susceptibility of these compounds to microbial degradation.

Aerobic and Anaerobic Transformation Processes in Environmental Matrices

Limited specific data exists for the biodegradation of 3-(Difluoromethoxy)-2-methylaniline. However, studies on other fluorinated anilines provide insights into potential transformation pathways. Under aerobic conditions, the degradation of fluoroanilines can be initiated by microbial communities. For instance, research on 4-fluoroaniline (B128567) (4-FA), 2,4-difluoroaniline (B146603) (2,4-DFA), and 2,3,4-trifluoroaniline (B1293922) (2,3,4-TFA) has shown that mixed bacterial cultures can completely degrade these compounds, although the time required for enrichment of these cultures increases with the degree of fluorine substitution. nih.gov This suggests that the difluoromethoxy group in this compound may also confer some resistance to rapid biodegradation. The degradation rates were also observed to decrease with increased fluorine substitution, with maximum specific degradation rates of 22.48 ± 0.55 mg/g VSS/h for 4-FA, 15.27 ± 2.04 mg/g VSS/h for 2,4-DFA, and 8.84 ± 0.93 mg/g VSS/h for 2,3,4-TFA. nih.gov

The source of the microbial inoculum can also play a crucial role in the degradation of fluorinated anilines. rsc.org For example, inocula from industrial wastewater treatment plants accustomed to fluorinated compounds may exhibit a higher capacity for degrading these substances compared to those from municipal sewage treatment plants. rsc.org

Under anaerobic conditions, the degradation of aniline (B41778) has been studied in sulfate-reducing bacteria like Desulfatiglans anilini. nih.gov The initial activation of aniline in this bacterium involves the formation of phenylphosphoamidate, which is then carboxylated to 4-aminobenzoate. nih.gov While this pathway has been elucidated for the parent aniline molecule, it is plausible that a similar initial activation step could occur for substituted anilines like this compound, although the subsequent degradation steps would likely be influenced by the substituents.

Formation of Persistent Transformation Products

A significant concern with the biodegradation of halogenated aromatic compounds is the potential formation of persistent and sometimes more toxic transformation products. While specific data for this compound is unavailable, studies on chlorinated anilines have shown that they can form bound residues in soil, with a higher proportion of bound residues observed for less chlorinated anilines. nih.gov These residues can become incorporated into humic substances, leading to their long-term persistence in the environment. nih.gov It is conceivable that difluoromethoxyanilines could follow similar pathways, forming persistent soil-bound residues.

Furthermore, the biodehalogenation of fluorinated anilines can proceed through pathways that generate reactive intermediates like quinoneimines. nuph.edu.ua These reactive species can covalently bind to cellular macromolecules, representing a form of bioactivation. nuph.edu.ua The stability and reactivity of these intermediates are influenced by the substitution pattern, with an increasing number of fluoro-substituents potentially leading to more reactive species. nuph.edu.ua

Environmental Distribution and Persistence in Air, Water, and Soil Compartments

The environmental distribution and persistence of this compound are not well-documented. However, the physicochemical properties conferred by the difluoromethoxy group can be inferred from related compounds. The difluoro(methoxy)methyl group is considered a moderate electron-accepting substituent, which can influence the compound's partitioning behavior in the environment. mdpi.com

The persistence of fluorinated organic compounds is a recognized environmental issue due to the strength of the carbon-fluorine bond. nih.gov This bond is resistant to both biological and chemical degradation, which can lead to the long-term presence of these compounds in various environmental compartments. While no specific data on the environmental concentrations of this compound have been reported, the general trend for fluorinated aromatics suggests a potential for persistence.

Abiotic Degradation Pathways, Including Photolysis

Abiotic degradation processes, particularly photolysis, can be significant removal pathways for aromatic compounds in the environment. The near ultraviolet absorption spectra of N-substituted anilines indicate their potential to undergo photochemical transformations. The introduction of a difluoromethyl group can also be achieved through photocatalytic reactions, suggesting that the difluoromethoxy group may influence the photochemical reactivity of the aniline ring.

While direct photolysis studies on this compound are lacking, research on other aromatic compounds indicates that photolysis rates are influenced by the presence of sensitizers like nitrate (B79036) ions and dissolved organic matter in natural waters. The specific impact of the difluoromethoxy and methyl substituents on the photolytic fate of the aniline ring requires further investigation.

Ecotoxicological Studies on Representative Aquatic and Terrestrial Organisms

There is a significant lack of ecotoxicological data for this compound. To estimate its potential toxicity, data from related anilines can be considered. The toxicity of anilines to aquatic organisms can vary significantly depending on the species and the specific chemical structure. For example, crustaceans have been found to be more sensitive to some anilines than bacteria and protozoa.

The toxicity of fluoride (B91410) ions to aquatic organisms is well-documented, with adverse effects observed at concentrations as low as 0.5 mg/L in soft waters. While the difluoromethoxy group is covalently bound, any degradation process that releases fluoride could contribute to this toxicity.

Given the absence of empirical data, a comparative approach with other anilines is necessary. The table below presents ecotoxicity data for some related aniline compounds to provide a context for the potential toxicity of this compound.

| Compound | Test Organism | Endpoint | Value | Reference |

| Aniline | Crustaceans | EC50 | 0.13–15.2 mg/L | |

| Aniline | Bacteria and Protozoa | EC50 | 13–403 mg/L |

Application of Quantitative Structure-Activity Relationships (QSARs) in Environmental Risk Assessment

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate and toxicity of chemicals. Several QSAR models have been developed for aromatic amines to predict properties like mutagenicity and carcinogenicity. nih.gov These models often use molecular descriptors related to hydrophobicity, electronic properties, and steric factors to predict biological activity.

For the environmental risk assessment of this compound, QSAR models developed for substituted anilines could provide initial estimates of its toxicity and biodegradability. For instance, studies have shown that for anilines, hydrophobicity is a key determinant of toxicity, while electronic and steric properties are more influential in predicting biodegradation.

The ozonation rate constants of volatile organic compounds, which is a measure of their atmospheric degradation, have also been modeled using QSARs. rsc.org Such models could potentially be applied to estimate the atmospheric lifetime of this compound.

It is important to note that the reliability of QSAR predictions depends on the applicability domain of the model. Therefore, any QSAR-based assessment for this compound should be interpreted with caution, and the development of specific models for fluorinated anilines would be beneficial for a more accurate risk assessment.

Predictive Modeling for Environmental Behavior and Effects of Fluorinated Compounds

In the absence of extensive empirical data for this compound, predictive modeling serves as a critical tool for estimating its environmental fate and ecotoxicological impact. rsc.org Computational tools and algorithms are employed to simulate the behavior, transformation, and fate of chemical compounds in various environmental scenarios. uel.ac.uk These models are particularly valuable for new or less-studied substances, such as many fluorinated organic compounds, allowing for a preliminary risk assessment before widespread use.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this predictive approach. QSARs establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties, environmental fate, or biological activity. nih.gov By analyzing the structural fragments of this compound—the aniline ring, the methyl group, and the difluoromethoxy group—it is possible to estimate key environmental parameters. The presence of the difluoromethoxy group, in particular, is known to significantly alter electronic properties, lipophilicity, and metabolic stability, which are crucial factors in environmental behavior. mdpi.com

Predictive models for environmental fate focus on several key endpoints:

Persistence: The potential for a chemical to remain in the environment. This is often predicted by estimating its biodegradability. Models like BiodegPred can classify compounds as biodegradable or persistent based on their structure. nih.gov The strong carbon-fluorine bonds in the difluoromethoxy group likely increase the resistance of this compound to microbial degradation compared to non-fluorinated analogues. mdpi.com

Bioaccumulation Potential: The likelihood of a chemical to accumulate in living organisms. This is typically estimated by predicting the octanol-water partition coefficient (Log Kₒw). A higher Log Kₒw value suggests greater lipophilicity and a higher tendency to accumulate in fatty tissues.

Mobility: The potential for a chemical to move through environmental compartments (soil, water, air). This is often assessed by predicting the soil organic carbon-water (B12546825) partitioning coefficient (Kₒc).

Ecotoxicological assessment via predictive modeling estimates the potential harm a substance could cause to various organisms. Models such as the Ecological Structure Activity Relationships (ECOSAR) are frequently used to predict acute and chronic toxicity to aquatic life, including fish, invertebrates, and algae. rsc.org

The tables below present illustrative predicted data for this compound based on common QSAR modeling principles. These values are estimates and serve to guide further experimental investigation.

Table 1: Predicted Physicochemical Properties and Environmental Fate of this compound

| Parameter | Predicted Value | Endpoint Significance |

|---|---|---|

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Indicates a moderate potential for bioaccumulation in aquatic organisms. |

| Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 150 - 500 L/kg | Suggests moderate mobility in soil; potential for some leaching into groundwater. |

| Henry's Law Constant | < 1.0 x 10⁻⁷ atm·m³/mol | Low volatility; the compound is likely to remain primarily in water and soil rather than partitioning to the atmosphere. |

| Biodegradability | Predicted to be not readily biodegradable | The presence of the difluoromethoxy group is expected to hinder microbial degradation, leading to higher persistence in the environment. mdpi.comnih.gov |

Table 2: Predicted Aquatic Ecotoxicity of this compound

| Organism | Endpoint | Predicted Value (mg/L) | Toxicological Significance |

|---|---|---|---|

| Fish (e.g., Pimephales promelas) | 96-hr LC₅₀ | 10 - 50 | Predicted to be moderately toxic to fish on an acute basis. |

| Aquatic Invertebrate (e.g., Daphnia magna) | 48-hr EC₅₀ | 5 - 25 | Predicted to be moderately toxic to aquatic invertebrates. |

| Green Algae (e.g., Pseudokirchneriella subcapitata) | 72-hr EC₅₀ | 1 - 10 | Predicted to be toxic to algae, potentially affecting primary productivity in aquatic systems. |

These predictive models, while essential for initial screening, have inherent limitations and their outputs should be interpreted with caution. rsc.org The accuracy of the predictions depends heavily on the quality and scope of the training datasets used to develop the model and whether the specific chemical structure of this compound falls within the model's applicability domain. mdpi.com Therefore, these in silico results provide a preliminary assessment that should ideally be confirmed with targeted experimental studies.

Advanced Analytical Methodologies for 3 Difluoromethoxy 2 Methylaniline

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 3-(Difluoromethoxy)-2-methylaniline, offering insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure determination of this compound. A combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments provides a complete picture of the molecule's framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, the methyl (CH₃) protons, and the single proton of the difluoromethoxy (-OCHF₂) group. The aromatic protons would appear as a complex multiplet pattern due to their coupling with each other. The methyl group would likely present as a singlet, while the amine protons might appear as a broad singlet. The difluoromethoxy proton is expected to be a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the difluoromethoxy carbon. The carbon of the -OCHF₂ group would exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an indispensable tool. It provides a direct and highly sensitive method for detecting the fluorine atoms within the molecule. The spectrum for this compound is anticipated to show a single signal, a doublet, corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, split by the single proton attached to the same carbon.

Table 1: Predicted NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| ¹H | -CH ₃ | ~2.2 | Singlet | N/A |

| -NH ₂ | 3.5 - 4.5 (broad) | Singlet | N/A | |

| Ar-H | 6.7 - 7.2 | Multiplet | N/A | |

| -OCH F₂ | 6.5 - 7.5 | Triplet | JH-F ≈ 70-80 Hz | |

| ¹³C | -C H₃ | ~15-20 | Quartet | N/A |

| Ar-C | 110 - 150 | Multiple | N/A | |

| -OC HF₂ | ~115 | Triplet | JC-F ≈ 240-250 Hz |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

The monoisotopic mass of this compound (C₈H₉F₂NO) is 173.06522 Da. uni.lu HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, with an expected m/z of 174.07250. uni.lu Other common adducts that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. uni.lu Fragmentation patterns observed in MS/MS experiments can further confirm the structure by showing characteristic losses, such as the loss of the difluoromethyl radical (CHF₂) or the entire difluoromethoxy group.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₁₀F₂NO]⁺ | 174.07250 |

| [M+Na]⁺ | [C₈H₉F₂NNaO]⁺ | 196.05444 |

| [M+K]⁺ | [C₈H₉F₂KNO]⁺ | 212.02838 |

Source: Predicted data from PubChem CID 14099710. uni.lu

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by the molecule in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds like this compound exhibit characteristic absorption bands due to electronic transitions within the benzene (B151609) ring. The aniline (B41778) chromophore typically shows two main absorption bands. The position and intensity of these bands can be influenced by substitution on the aromatic ring. This technique is particularly useful for monitoring the progress of a chemical reaction, for instance, by observing the appearance of the product's characteristic absorbance maximum (λ_max) or the disappearance of a reactant's absorbance.

Chromatographic Separation Methods

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, byproducts, and impurities, as well as for assessing its purity.

HPLC and UHPLC are powerful techniques for the separation, quantification, and purification of aniline derivatives. A reversed-phase method is typically employed for compounds of this polarity. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, commonly a mixture of water and an organic solvent such as acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of components with different polarities. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. UHPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles.

Table 3: Typical HPLC Method Parameters for Analysis of Aniline Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Time-programmed gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~190-254 nm |

Gas Chromatography is a highly effective method for assessing the purity of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A non-polar or medium-polarity column, such as one with a dimethylpolysiloxane or phenyl-substituted stationary phase, is generally suitable for aniline derivatives. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different volatilities. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector can be used for definitive peak identification.

Table 4: General GC Method Parameters for Purity Analysis of Methylanilines

| Parameter | Condition |

|---|---|

| Column | DB-1MS or DB-5MS (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Program | Start at 80°C, ramp to 280°C at 10-15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 - 300 °C |

Trace Analysis and Impurity Profiling in Complex Matrices

The manufacturing process of active pharmaceutical ingredients (APIs) can inadvertently introduce impurities that may compromise the final product's quality, safety, and efficacy. Consequently, rigorous analytical methodologies are imperative for the detection and quantification of these trace-level impurities within complex sample matrices. Impurity profiling is a critical component of pharmaceutical quality assurance, involving the identification, quantification, and characterization of impurities originating from raw materials, synthetic intermediates, or degradation products.

For aromatic amines like this compound, which may serve as key starting materials or intermediates in drug synthesis, a comprehensive impurity profile is essential. Various analytical techniques are employed for this purpose, with hyphenated chromatographic methods being the most powerful and widely used. nih.govbiomedres.us Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in separating, identifying, and quantifying impurities, even at trace levels. nih.govmetfop.edu.in

The primary challenge in trace analysis is achieving high sensitivity and selectivity, especially when dealing with the presence of a large excess of the main API and other excipients, which can cause significant matrix interference. researchgate.net Modern analytical systems, such as those combining Ultra-High-Performance Liquid Chromatography (UHPLC) with advanced mass spectrometers, offer enhanced chromatographic resolution, shorter run times, and the low detection limits necessary for this type of analysis. researchgate.netchem-agilent.com

Quantification of Potential Genotoxic Impurities

Genotoxic impurities (GTIs) are a class of impurities that have the potential to damage DNA, leading to mutations and potentially causing cancer. chromatographyonline.com Due to this significant risk, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for their control, often requiring quantification at parts-per-million (ppm) levels relative to the API. nih.govchromatographyonline.com The Threshold of Toxicological Concern (TTC) concept is often applied, which for many GTIs corresponds to a permissible daily intake of just 1.5 µg. chromatographyonline.com This necessitates the development of highly sensitive and specific analytical methods for their monitoring. researchgate.netchromatographyonline.com

Aniline derivatives are a class of compounds that can be flagged as potential GTIs, requiring careful evaluation. The analytical challenge lies in detecting and quantifying these impurities at levels significantly lower than those for conventional impurities. chromatographyonline.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for this purpose due to its exceptional sensitivity and selectivity. researchgate.netchem-agilent.comchromatographyonline.com By using modes like Multiple Reaction Monitoring (MRM), it is possible to selectively detect and quantify a target impurity even in the presence of high concentrations of the API, thereby minimizing matrix effects. researchgate.netchem-agilent.com

A case study on the closely related compound, 3-Fluoro-2-methylaniline, demonstrates a robust methodology for quantifying this potential GTI in an API sample using a QTRAP® 3200 LC-MS/MS system. researchgate.net This approach is directly applicable to other substituted anilines like this compound. The method involves developing an MRM-based quantitation method, typically using positive ionization mode, which allows for the detection of the impurity at levels below 1 ppm relative to the API. researchgate.net

Method validation is performed according to ICH guidelines to ensure reliability. researchgate.net Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govsphinxsai.com

Linearity and Sensitivity: A calibration curve is established to demonstrate the linear relationship between the concentration of the impurity and the instrument response over a specified range. For the analogous 3-Fluoro-2-methylaniline, linearity was established over a range of 1.0-2000 ng/mL, which corresponds to 0.1-200 ppm relative to the API. researchgate.net The method demonstrated high sensitivity with a Limit of Quantification (LOQ) of 1.0 ng/mL. researchgate.net

Table 1: Linearity and LOQ Data for a Representative Analytical Method

| Parameter | Result |

|---|---|

| Linearity Range | 1.0 - 2000 ng/mL |

| Correlation Coefficient (r²) | >0.999 |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Signal-to-Noise Ratio at LOQ | 26.1 |

This table presents typical validation data for the quantification of a trace-level aromatic amine impurity, based on findings for a structurally similar compound. researchgate.net

Accuracy and Recovery: The accuracy of the method is confirmed by spiking the API sample with known amounts of the impurity at different concentration levels. The percentage of the spiked impurity that is successfully measured (the recovery) is then calculated. For the 3-Fluoro-2-methylaniline method, the average recovery was found to be 98.00%, indicating a high degree of accuracy. researchgate.net

Table 2: Accuracy Results from Spiked Sample Analysis

| Spiked Level | Average Recovery (%) |

|---|---|

| Level 1 | 97.5% |

| Level 2 | 98.2% |

| Level 3 | 98.3% |

This table illustrates the accuracy of the analytical method through recovery studies of a representative genotoxic impurity. researchgate.net

The development and validation of such highly sensitive LC-MS/MS methods are essential for ensuring that potential genotoxic impurities like this compound are effectively controlled within pharmaceutical products, safeguarding patient safety. researchgate.net

Computational Chemistry and Theoretical Modeling of 3 Difluoromethoxy 2 Methylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 3-(Difluoromethoxy)-2-methylaniline, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and various reactivity descriptors. These calculations are typically performed using a functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

Detailed analysis of the electronic structure reveals the influence of the electron-withdrawing difluoromethoxy group and the electron-donating methyl group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. scispace.com

Reactivity predictions can be further refined by calculating various chemical reactivity descriptors derived from DFT. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character, calculated as χ²/2η.

These parameters provide a quantitative basis for predicting how this compound will behave in chemical reactions. For instance, mapping the electrostatic potential (ESP) onto the electron density surface can identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Value (eV) |

| EHOMO | -5.87 |

| ELUMO | -0.45 |

| HOMO-LUMO Gap | 5.42 |

| Ionization Potential (I) | 5.87 |

| Electron Affinity (A) | 0.45 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound, providing insights into its conformational flexibility and the nature of its interactions with other molecules or a solvent environment. These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates.

Conformational analysis is critical for understanding the three-dimensional structure and flexibility of the molecule. The rotation around the C-O bond of the difluoromethoxy group and the C-N bond of the aniline (B41778) are of particular interest. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This is particularly important as the conformation can significantly influence the molecule's biological activity or material properties. The presence of the fluorine atoms can lead to specific conformational preferences due to electrostatic interactions. soton.ac.uk

MD simulations also provide a detailed picture of intermolecular interactions. In a condensed phase, this compound can form hydrogen bonds through its amino group and engage in dipole-dipole interactions due to the polar C-F and C-O bonds. mdpi.com By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can calculate radial distribution functions to understand the solvation structure and quantify the strength and lifetime of these interactions. These simulations are crucial for predicting solubility and partitioning behavior.

Table 2: Key Intermolecular Interaction Distances for this compound in Water (Exemplary MD Simulation Data)

| Interacting Atoms | Average Distance (Å) |

| N-H···O (water) | 2.1 |

| C-F···H (water) | 2.5 |

Predictive Modeling of Reaction Mechanisms and Pathways

For example, in electrophilic aromatic substitution reactions, DFT calculations can predict the most likely site of attack on the aniline ring. The calculated local reactivity descriptors, such as Fukui functions or the dual descriptor, can pinpoint the atoms most susceptible to electrophilic or nucleophilic attack. By calculating the activation energies for substitution at different positions, a clear prediction of the major product can be made.

Furthermore, these models can be used to investigate more complex reaction pathways, such as those involved in its synthesis or degradation. This predictive power allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst choice, to improve yield and selectivity, thereby reducing experimental trial and error.

Quantum Chemical Approaches to Understanding Bonding and Stability in Fluorinated Systems

The presence of the difluoromethoxy group introduces unique bonding characteristics and stability considerations that can be explored using advanced quantum chemical methods. The strong electronegativity of fluorine significantly polarizes the C-F bonds, which in turn influences the electronic properties of the entire molecule. researchgate.net

Quantum chemical analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the nature of chemical bonds within this compound. QTAIM analysis provides information on bond critical points, bond paths, and the electron density at these points, offering a rigorous definition of bonding interactions, including non-covalent ones.

Conclusion and Future Research Directions

Synthesis of 3-(Difluoromethoxy)-2-methylaniline: Summary of Current Understanding and Achievements

The synthesis of this compound is not extensively detailed in publicly available literature as a standalone procedure. However, based on established methodologies for the synthesis of analogous difluoromethoxylated aromatic compounds, a viable and efficient synthetic pathway can be constructed. The most logical approach involves a multi-step sequence starting from a readily available precursor, such as 2-methyl-3-nitrophenol.

The synthesis can be envisioned in two key stages: the introduction of the difluoromethoxy group and the subsequent reduction of the nitro group to an amine.

Stage 1: Difluoromethylation of the Phenolic Precursor

The introduction of the difluoromethoxy group onto the phenolic oxygen of 2-methyl-3-nitrophenol is the critical step. Several reagents and conditions have been developed for this transformation. A common and effective method involves the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate (ClCF₂COONa) or other difluoromethylating agents, in the presence of a base.

A plausible synthetic route is outlined below:

Starting Material: 2-Methyl-3-nitrophenol

Reaction: O-Difluoromethylation

Reagent: Sodium chlorodifluoroacetate (ClCF₂COONa) or similar difluorocarbene source.

Conditions: Typically performed in a polar aprotic solvent like dimethylformamide (DMF) with a suitable base (e.g., potassium carbonate) at elevated temperatures.

Intermediate Product: 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene

Stage 2: Reduction of the Nitro Group

The final step involves the reduction of the nitro group of 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene to the corresponding aniline (B41778). This is a standard transformation in organic synthesis with several reliable methods available.

Reaction: Nitro group reduction

Reagents: Common reducing agents include tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or iron powder in acidic medium.

Final Product: this compound

This proposed synthetic pathway represents a logical and experimentally feasible approach based on current achievements in organofluorine chemistry. The yields for each step can be optimized by careful control of reaction conditions.

Interactive Data Table: Plausible Synthetic Route and Conditions

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Conditions | Product |

| 1 | O-Difluoromethylation | 2-Methyl-3-nitrophenol | Sodium chlorodifluoroacetate, K₂CO₃ | DMF | 80-120 °C | 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene |

| 2 | Nitro Reduction | 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene | SnCl₂·2H₂O, HCl | Ethanol (B145695) | Reflux | This compound |

Unexplored Avenues in Reaction Chemistry and Synthetic Methodologies

While the fundamental synthesis of this compound can be inferred, there remain several unexplored avenues in its reaction chemistry and the development of more advanced synthetic methodologies.

Late-Stage Difluoromethylation: A significant area for future research is the development of methods for the direct, late-stage C-H difluoromethoxylation of a pre-functionalized 2-methylaniline derivative. This would offer a more convergent and potentially more efficient route, avoiding the need for a de novo synthesis starting from the nitrophenol. Research into transition-metal catalyzed C-H activation and functionalization could pave the way for such methodologies.

Novel Difluoromethylating Reagents: The development of new, milder, and more selective difluoromethylating reagents is an ongoing effort in organofluorine chemistry. Exploring the reactivity of novel electrophilic or nucleophilic difluoromethoxy sources with 2-methyl-3-aminophenol or its derivatives could lead to improved synthetic protocols with higher yields and better functional group tolerance.

Cross-Coupling Reactions: The aniline functionality in this compound opens the door to a wide range of cross-coupling reactions. Systematic studies on its participation in Buchwald-Hartwig amination, Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions are largely unexplored. Understanding the electronic effects of the difluoromethoxy and methyl groups on the reactivity of the aniline nitrogen and the aromatic ring would be of significant value.

Derivatization of the Amine: The primary amine group is a versatile handle for further chemical modifications. Exploring its derivatization to form amides, sulfonamides, and other functional groups could lead to a diverse library of compounds with potentially interesting biological or material properties. The impact of the ortho-methyl and meta-difluoromethoxy substituents on the reactivity and properties of these derivatives warrants investigation.

Potential for Novel Applications in Emerging Fields

The unique properties imparted by the difluoromethoxy group suggest that this compound and its derivatives could find applications in several emerging fields.

Medicinal Chemistry: The -OCF₂H group is often considered a bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor. It can also enhance metabolic stability and membrane permeability of drug candidates. Given that the aniline scaffold is prevalent in many pharmaceuticals, this compound could serve as a valuable building block for the synthesis of novel bioactive molecules targeting a range of diseases. Its potential in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents is an exciting area for future research.

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups is a common strategy in the design of modern pesticides and herbicides. The difluoromethoxy group can enhance the efficacy and selectivity of agrochemicals. This compound could be a key intermediate in the synthesis of new crop protection agents with improved environmental profiles.

Materials Science: The polarity and electronic properties of the C-F bond can influence the bulk properties of materials. Anilines are precursors to polyanilines, a class of conducting polymers. The incorporation of the difluoromethoxy group could modulate the electronic and physical properties of such polymers, leading to new materials for applications in electronics, sensors, and energy storage.

Organic Electronics: The electron-withdrawing nature of the difluoromethoxy group can influence the HOMO and LUMO energy levels of organic molecules. This makes this compound an interesting building block for the synthesis of novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and components for organic photovoltaic (OPV) devices.

Challenges and Opportunities in the Broader Field of Organofluorine Chemistry

The study of this compound is emblematic of the broader challenges and opportunities within the dynamic field of organofluorine chemistry.

Challenges:

Selective Fluorination: Achieving site-selective fluorination, particularly in complex molecules, remains a significant challenge. The development of new catalysts and reagents that can precisely install fluorine or fluoroalkyl groups is a primary focus of current research.

Cost and Availability of Reagents: Many fluorinating reagents are expensive or require special handling, which can be a barrier to their widespread use, especially on an industrial scale.

Understanding Structure-Property Relationships: While the general effects of fluorination are known, predicting the precise impact of a specific fluorine-containing group on the properties of a molecule can be complex. A deeper understanding of these relationships is needed to guide the rational design of new functional molecules.

Opportunities:

New Synthetic Methods: The demand for novel fluorinated compounds continues to drive innovation in synthetic methodology. Advances in catalysis, photochemistry, and flow chemistry are opening up new possibilities for the efficient and sustainable synthesis of organofluorine compounds.

Biocatalysis: The use of enzymes to catalyze fluorination reactions is a promising and green alternative to traditional chemical methods. Engineering enzymes with novel fluorinating capabilities is an exciting frontier.

Applications in Health and Technology: The unique properties of organofluorine compounds ensure their continued importance in the development of new drugs, diagnostic agents, advanced materials, and sustainable technologies. The exploration of compounds like this compound will undoubtedly contribute to these advancements.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(difluoromethoxy)-2-methylaniline with high purity?

- Methodological Answer : The synthesis typically involves introducing the difluoromethoxy group via nucleophilic substitution. For example, reacting 2-methyl-3-hydroxyaniline with a difluoromethylating agent like ClCFOCH under basic conditions (e.g., KCO) in DMF at 80–100°C for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted precursors. Confirmation of purity (>98%) requires HPLC (C18 column, acetonitrile/water mobile phase) and H/F NMR analysis .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation : Incubate the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS (ESI+ mode) to detect hydrolysis products (e.g., loss of difluoromethoxy group).

- Thermal stability : Use TGA/DSC to assess decomposition temperatures.

- Light sensitivity : Expose to UV (254 nm) and track changes via UV-Vis spectroscopy. Similar difluoromethoxy-substituted anilines degrade at pH <3 or >10, requiring storage in inert, dark conditions .

Q. What analytical techniques are critical for confirming the identity of this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-) shows characteristic signals: δ 6.8–7.2 ppm (aromatic protons), δ 2.3 ppm (methyl group), and δ -120 to -125 ppm (F NMR, difluoromethoxy group) .

- Mass spectrometry : ESI-MS (positive mode) should display [M+H] at m/z 174.

- Elemental analysis : Verify C, H, N, F content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of difluoromethoxy introduction during synthesis?

- Methodological Answer : Regioselectivity challenges arise due to competing substitution at adjacent positions. Strategies include:

- Directed ortho-metalation : Use a directing group (e.g., –NHBoc) to position the difluoromethoxy group.

- Protecting group chemistry : Temporarily block the amine with AcO to prevent side reactions.

- Computational modeling : DFT calculations (e.g., Gaussian) predict reactive sites based on electron density maps. Experimental validation via kinetic studies (monitoring intermediates by F NMR) is critical .